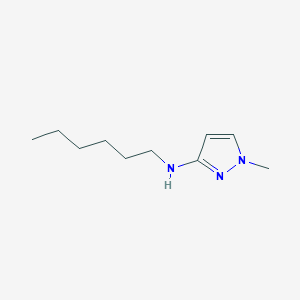

N-Hexyl-1-methyl-1H-pyrazol-3-amine

Description

N-Hexyl-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a hexyl chain at the N1-position and a methyl group at the C1-position. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile hydrogen-bonding capabilities and structural tunability .

Properties

Molecular Formula |

C10H19N3 |

|---|---|

Molecular Weight |

181.28 g/mol |

IUPAC Name |

N-hexyl-1-methylpyrazol-3-amine |

InChI |

InChI=1S/C10H19N3/c1-3-4-5-6-8-11-10-7-9-13(2)12-10/h7,9H,3-6,8H2,1-2H3,(H,11,12) |

InChI Key |

GIGAXSBAMCBSDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=NN(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of 3-Methylpyrazol-5-one to 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one

A key intermediate for preparing N-Hexyl-1-methyl-1H-pyrazol-3-amine is 1-(n-hexyl)-3-methyl-2-pyrazolin-5-one, synthesized by alkylating 3-methylpyrazol-5-one with n-hexyl bromide in dioxane under reflux conditions for 48 hours. After solvent removal and extraction, the product is purified by distillation under reduced pressure, yielding the hexylated pyrazolinone intermediate in approximately 70-90% yield depending on conditions.

Acylation and Amination to Introduce the Amino Group

The 1-(n-hexyl)-3-methyl-2-pyrazolin-5-one intermediate undergoes acylation with acid chlorides in alkaline medium to form 4-acyl-1-(n-hexyl)-3-methylpyrazol-5-ol derivatives. These acyl derivatives are then condensed with primary amines to afford 4-aminomethylene derivatives, which are stabilized in the enamine form by intramolecular hydrogen bonding. This step is crucial for introducing the amino functionality at the pyrazole ring.

The yields of acylation vary with the acid chloride used, for example:

| Acyl Chloride Used | Product Yield (%) | Notes |

|---|---|---|

| Propionyl chloride | 68% | Reflux 2 hours, bp 120 ºC |

| Pivaloyl chloride | 10% | Lower yield despite longer time |

The condensation with primary amines to form enamines is typically carried out under mild conditions, and the products are characterized by NMR and IR spectroscopy to confirm the enamine tautomeric form.

Direct Synthesis of N-Methyl-1H-pyrazol-3-amine Derivatives

While direct preparation of this compound is less commonly reported, the synthesis of related compounds such as 1-methyl-1H-pyrazol-3-amine is documented. This compound can serve as a precursor or model for further N-alkylation with hexyl groups. The physical properties of 1-methyl-1H-pyrazol-3-amine include a boiling point of 93 °C, density of 1.12 g/mL, and sensitivity to air, requiring storage under inert atmosphere at 2–8 °C.

- Solvents: Commonly used solvents include ethanol, dioxane, and dichloromethane.

- Temperature: Reflux temperatures (80–120 °C) are typical for alkylation and acylation steps.

- Catalysts and Bases: Alkaline media (e.g., NaHCO3) for acylation; bases such as NaH or triethylamine for alkylation.

- Purification: Flash chromatography and distillation under reduced pressure are standard for isolating pure compounds.

- NMR Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and tautomeric forms.

- IR Spectroscopy: Identification of functional groups such as amines and carbonyls.

- Elemental Analysis: Confirms molecular composition.

- Melting/Boiling Points: Used to assess purity and identity.

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. N-hexylation | 3-Methylpyrazol-5-one | n-Hexyl bromide, dioxane, reflux | 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one | 70–90 | Reflux 48 h, distillation |

| 2. Acylation | 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one | Acid chlorides, alkaline medium | 4-Acyl-1-(n-hexyl)-3-methylpyrazol-5-ol | 10–70 | Yield depends on acyl chloride |

| 3. Amination (enamine formation) | 4-Acyl derivatives | Primary amines | 4-Aminomethylene derivatives (enamines) | Variable | Mild conditions, intramolecular H-bond stabilization |

- The intramolecular hydrogen bonding in the acylated and aminated pyrazole derivatives stabilizes the enamine tautomer, which is critical for the compound's chemical behavior and potential biological activity.

- The alkylation at the N-1 position is regioselective and efficient under reflux conditions.

- The choice of acyl chloride significantly impacts the yield and purity of the intermediates.

- Storage under inert atmosphere is necessary due to air sensitivity of the amine derivatives.

The preparation of this compound involves strategic N-alkylation of pyrazole derivatives, followed by acylation and amination steps to introduce the amino functionality at the C-3 position. The synthetic methods rely on well-established organic reactions such as alkylation, acylation, and condensation with primary amines, supported by detailed spectroscopic characterization. The yields and purity depend on reaction conditions and reagent choice, with intramolecular hydrogen bonding playing a key role in product stability.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other functional groups using appropriate reagents

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar solvents like ethanol or DMSO at elevated temperatures

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hexyl-1-methyl-1H-pyrazol-3-one, while reduction could produce this compound derivatives with different degrees of saturation .

Scientific Research Applications

N-Hexyl-1-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Pharmaceuticals: The compound is used as an intermediate in the synthesis of drugs with potential therapeutic effects.

Agrochemicals: It is employed in the development of pesticides and herbicides.

Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes

Mechanism of Action

The mechanism of action of N-Hexyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the compound’s binding affinity .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key analogs of N-Hexyl-1-methyl-1H-pyrazol-3-amine and their substituent differences:

Physicochemical Properties

- Lipophilicity : The hexyl chain in this compound confers higher logP values compared to shorter-chain analogs like the pentyl derivative (logP ~2.5 vs. ~1.8) . In contrast, the trifluoromethyl analog exhibits moderate hydrophobicity but enhanced metabolic stability due to fluorine substitution .

- Hydrogen Bonding: Unlike the trifluoromethyl derivative, which lacks NH donors, this compound retains an NH group, enabling hydrogen-bond interactions critical for biological target binding .

- Thermal Stability : Pyrazole derivatives with aromatic substituents (e.g., phenyl, pyridinyl) display higher melting points (>100°C) compared to alkyl-substituted analogs (<80°C), attributed to π-π stacking and crystallinity .

Biological Activity

N-Hexyl-1-methyl-1H-pyrazol-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a pyrazole derivative characterized by its unique structure, which contributes to its biological properties. The compound's structure allows it to interact with various biological targets, making it a versatile candidate in drug development.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. The compound has been shown to modulate various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Key Mechanisms:

- Enzyme Inhibition: The compound acts on certain kinases, demonstrating selective inhibition which can lead to altered cell cycle dynamics.

- Receptor Interaction: It interacts with receptor sites, potentially influencing neurotransmission and other receptor-mediated processes.

Biological Activity Overview

This compound exhibits a range of biological activities that are summarized in the following table:

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

- Anticancer Activity:

-

Anti-inflammatory Effects:

- Research indicated that this compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in conditions characterized by chronic inflammation.

- Neuroprotective Properties:

Q & A

Q. What are the optimal synthetic routes for N-Hexyl-1-methyl-1H-pyrazol-3-amine, and how are reaction conditions optimized?

The synthesis typically involves alkylation of 1-methyl-1H-pyrazol-3-amine with hexyl halides (e.g., hexyl bromide) under basic conditions. A common protocol includes:

- Reagents : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a base, dimethylformamide (DMF) or tetrahydrofuran (THF) as a solvent.

- Conditions : Heating at 60–80°C for 12–24 hours under inert atmosphere.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .

Key considerations : Excess alkylating agent (1.5–2 equivalents) ensures complete substitution, while inert conditions prevent oxidation of the pyrazole ring.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., hexyl chain integration at the pyrazole N1-position and methyl group at C3) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₂₁N₃) and detects isotopic patterns .

- FT-IR : Identifies N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

Methodological note : Deuterated solvents (e.g., CDCl₃) are preferred for NMR to avoid proton exchange interference.

Q. How does the hexyl substituent influence the compound’s physicochemical and biological properties?

The hexyl chain enhances lipophilicity , increasing membrane permeability (logP ~3.5 predicted via computational tools). This impacts:

- Solubility : Poor aqueous solubility (~0.1 mg/mL in water) necessitates DMSO or ethanol for biological assays.

- Bioactivity : Longer alkyl chains may improve binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

Validation : Comparative studies with shorter-chain analogs (e.g., ethyl or propyl derivatives) can isolate chain-length effects .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved while minimizing side products?

- Catalyst screening : Copper(I) bromide (CuBr) or palladium catalysts reduce reaction time and improve regioselectivity .

- Solvent optimization : Replacing DMF with THF reduces polar byproducts (e.g., N-oxide formation) .

- Reaction monitoring : TLC or HPLC tracks intermediate formation; quenching at 80–90% conversion prevents over-alkylation .

Case study : A 35°C reaction with CuBr increased yield from 17% to 45% in a related pyrazole amine synthesis .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases or GPCRs). Key parameters:

- DFT calculations : B3LYP/6-31G(d) level optimizes geometry and calculates electrostatic potential surfaces to rationalize reactivity .

Validation : Overlay docking results with X-ray crystallography data (e.g., pyrazole-containing co-crystallized ligands) .

Q. How should researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?

- Orthogonal assays : Use SPR (surface plasmon resonance) to validate binding affinity discrepancies or metabolic stability tests (e.g., microsomal incubation) to assess hepatic clearance .

- Structural analogs : Synthesize fluorinated or deuterated derivatives to probe metabolic soft spots .

- Crystallography : Co-crystallization with target proteins (e.g., using synchrotron radiation) resolves binding mode ambiguities .

Example : A study on a fluorinated pyrazole analog revealed off-target binding to serum albumin, explaining reduced in vivo efficacy .

Methodological Notes

- Data reproducibility : Detailed reaction logs (time, temperature, humidity) are critical for inter-lab validation.

- Ethical compliance : Biological testing must adhere to institutional guidelines, particularly for unapproved compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.